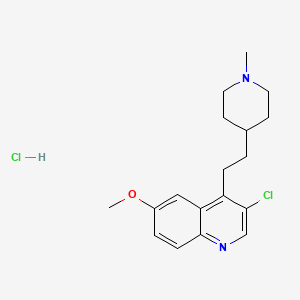

3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline

CAS No.: 209113-90-6

Cat. No.: VC17074276

Molecular Formula: C18H24Cl2N2O

Molecular Weight: 355.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 209113-90-6 |

|---|---|

| Molecular Formula | C18H24Cl2N2O |

| Molecular Weight | 355.3 g/mol |

| IUPAC Name | 3-chloro-6-methoxy-4-[2-(1-methylpiperidin-4-yl)ethyl]quinoline;hydrochloride |

| Standard InChI | InChI=1S/C18H23ClN2O.ClH/c1-21-9-7-13(8-10-21)3-5-15-16-11-14(22-2)4-6-18(16)20-12-17(15)19;/h4,6,11-13H,3,5,7-10H2,1-2H3;1H |

| Standard InChI Key | LFLFDHQZNQTGLI-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(CC1)CCC2=C3C=C(C=CC3=NC=C2Cl)OC.Cl |

Introduction

Structural Characterization and Physicochemical Properties

The quinoline scaffold is a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. In 3-chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline, the substitutions are strategically positioned to influence electronic distribution and molecular interactions:

-

3-Chloro substituent: Electron-withdrawing chlorine at position 3 enhances electrophilicity, potentially improving binding affinity to biological targets such as enzymes or receptors .

-

6-Methoxy group: The methoxy substituent at position 6 introduces steric bulk and moderate electron-donating effects, which may modulate solubility and membrane permeability .

-

4-(2-(1-Methyl-4-piperidinyl)ethyl) side chain: This tertiary amine-containing side chain likely enhances solubility in physiological environments and facilitates interactions with neurotransmitter receptors or ion channels, given the prevalence of piperidine derivatives in central nervous system (CNS)-targeting drugs .

Table 1: Key Physicochemical Parameters of 3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₂₂ClN₃O |

| Molecular Weight | 347.84 g/mol |

| LogP (Predicted) | ~3.2 (Moderate lipophilicity) |

| Hydrogen Bond Donors | 0 (Piperidine N-methylated) |

| Hydrogen Bond Acceptors | 3 (Quinoline N, methoxy O, piperidine N) |

Synthetic Pathways and Methodological Considerations

The synthesis of 3-chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline can be inferred from analogous quinoline derivatives described in the literature. A plausible route involves sequential functionalization of the quinoline core, as outlined below:

Formation of the Quinoline Core

The quinoline backbone is typically synthesized via the Skraup or Doebner-Miller reactions, which involve cyclization of aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds . For 6-methoxyquinoline precursors, protection of the hydroxyl group as a methoxy ether is critical early in the synthesis .

Functionalization at Position 4

The 4-(2-(1-methyl-4-piperidinyl)ethyl) side chain is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A patented method for analogous 7-substituted-3-quinolinecarbonitriles involves displacing a fluoro group with amines in 2-ethoxyethanol catalyzed by pyridine hydrochloride . Adapting this approach, the piperidinyl ethyl group could be installed by reacting a 4-haloquinoline intermediate (e.g., 4-bromo-3-chloro-6-methoxyquinoline) with 2-(1-methylpiperidin-4-yl)ethylamine under basic conditions .

Key Reaction Steps:

-

Protection of 6-Hydroxy Group:

-

Chlorination at Position 3:

-

Side-Chain Introduction:

Hypothetical Pharmacological Activities

While direct studies on 3-chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline are absent, its structural features align with known bioactive quinoline derivatives:

Antibacterial Activity

Quinolinium derivatives like 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide show MICs of 0.125–8 µg/mL against drug-resistant bacteria . The tertiary amine in the target compound could disrupt bacterial cell division by targeting FtsZ GTPase .

CNS Modulation

Piperidine-containing compounds often interact with serotonin or dopamine receptors. The 1-methylpiperidinyl group may confer affinity for σ receptors or NMDA antagonists, suggesting potential neuropsychiatric applications .

Table 2: Hypothetical Biological Activities Based on Structural Analogs

| Activity | Target Pathway/Receptor | Potential IC₅₀/MIC Range |

|---|---|---|

| Antiproliferative | ATG5-dependent autophagy | 1–10 µM |

| Antibacterial | FtsZ GTPase | 0.5–8 µg/mL |

| Neuroprotective | NMDA receptor antagonism | 10–100 nM |

Computational and Molecular Modeling Insights

Molecular docking studies of similar quinolines reveal that the chloro and methoxy groups participate in hydrophobic interactions, while the piperidinyl ethyl chain forms hydrogen bonds with catalytic residues . For example, 7-{4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid binds to bacterial LptA and Top IV proteins with ΔG values of −9.2 kcal/mol . These findings suggest that the target compound may exhibit dual-target inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume